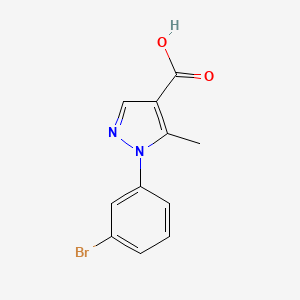
1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
“1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group. The bromophenyl group indicates the presence of a phenyl ring (a variant of benzene) with a bromine atom attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring and the introduction of the bromophenyl and carboxylic acid groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the bromophenyl group, and the carboxylic acid group. The bromine atom would be expected to significantly influence the compound’s physical and chemical properties due to its size and electronegativity .
Chemical Reactions Analysis
As a brominated aromatic compound, this molecule might undergo electrophilic aromatic substitution reactions . The carboxylic acid group could participate in typical acid-base reactions, and the pyrazole ring might undergo reactions typical of heterocyclic compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the bromine atom would likely make the compound relatively heavy and possibly increase its boiling point. The carboxylic acid group could allow the compound to form hydrogen bonds, affecting its solubility .
Aplicaciones Científicas De Investigación
- Description : 1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid is employed in the synthesis and characterization of monoisomeric 1,8,15,22-substituted (A3B and A2B2) phthalocyanines and phthalocyanine-fullerene dyads .
Phthalocyanine Synthesis and Characterization
Crystallography and Structural Studies
Mecanismo De Acción
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended as a drug, its mechanism would depend on the specific biological target. Brominated aromatic compounds and pyrazoles are found in various pharmaceuticals, so this compound could potentially have bioactive properties .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-bromophenyl)-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-10(11(15)16)6-13-14(7)9-4-2-3-8(12)5-9/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQBDRMGIOUASN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC(=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




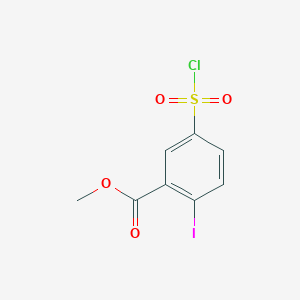
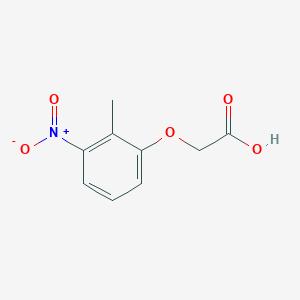
![2-[4-(2-Methoxyethanesulfonyl)phenyl]acetic acid](/img/structure/B1517947.png)
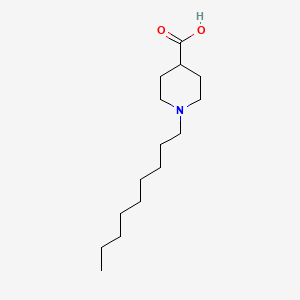
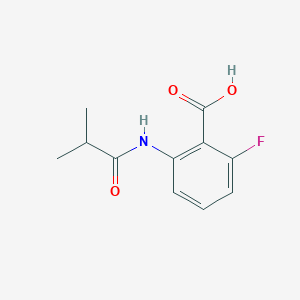

![Tert-butyl 3,9-diazabicyclo[3.3.2]decane-9-carboxylate](/img/structure/B1517952.png)
![5-[(3-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517956.png)

![2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1517958.png)
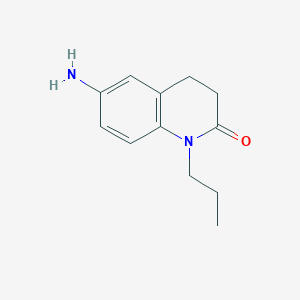
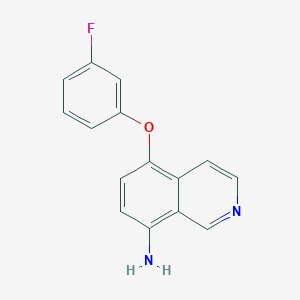
![3-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517962.png)